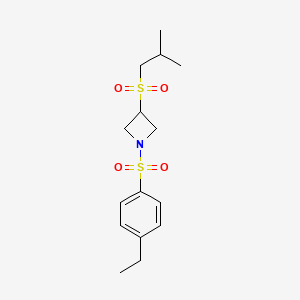

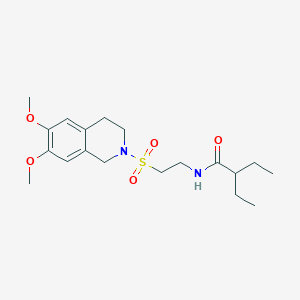

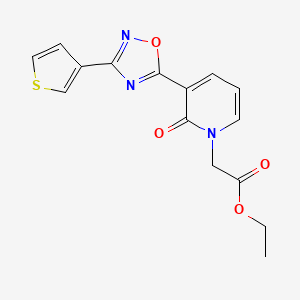

![molecular formula C13H15N3O4S2 B2693111 N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide CAS No. 921586-02-9](/img/structure/B2693111.png)

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK2334470 and belongs to the class of kinase inhibitors.

Applications De Recherche Scientifique

Stereoselective Microbial Reduction

One research application involved the stereoselective microbial reduction of a compound related to N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide. This process was utilized to prepare a chiral intermediate for the synthesis of d-sotalol, a beta-receptor antagonist, showcasing the utility of microbial cultures in the stereoselective reduction of ketones to alcohols with high optical purity (Patel et al., 1993).

Structural Study of Derivatives

Another study focused on the structural analysis of nimesulide derivatives, closely related to N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide, using X-ray powder diffraction. This research explored the effect of substitution on supramolecular assembly, revealing insights into the nature of intermolecular interactions and the impact of various substituents on the molecular structure and properties (Dey et al., 2015).

Novel Antiarrhythmic Agents

Research on a series of 4,5-dihydro-3-[2-(methanesulfonamidophenyl)ethyl]-1-phenyl-1H-2,4-benzodiazepines identified potential antiarrhythmic agents that interact with myocardial potassium channels. This highlights the compound's role in developing new therapeutic agents for cardiac arrhythmias (Johnson et al., 1995).

Synthesis of Sulfonamide Derivatives

The synthesis and antibacterial activity of new sulfonamide derivatives, including their nickel(II) and cobalt(II) complexes, were explored. This research demonstrates the compound's relevance in developing new antibacterial agents, showcasing its potential utility in medicinal chemistry and drug development (Özdemir et al., 2009).

Methanesulfonamide Group in COX-2 Inhibitors

A study on the effect of the methanesulfonamide group on the COX-2 inhibitory activity of 1,5-diarylpyrazole illustrated how specific functional groups influence the potency and selectivity of COX-2 inhibitors. This research is vital for the design of new anti-inflammatory drugs (Singh et al., 2004).

Mécanisme D'action

Target of Action

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)methanesulfonamide is a pyridazinone derivative . Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .

Mode of Action

It is known that some pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of certain biological processes .

Biochemical Pathways

Pyridazinone derivatives have been reported to possess a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Pyridazinone derivatives have been reported to possess a wide range of pharmacological activities .

Propriétés

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S2/c1-3-22(19,20)13-9-8-12(14-15-13)10-4-6-11(7-5-10)16-21(2,17)18/h4-9,16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVCFTPSWQURRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

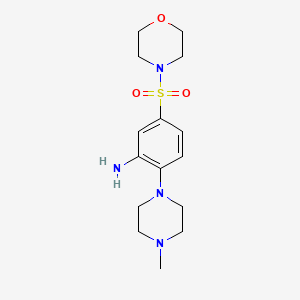

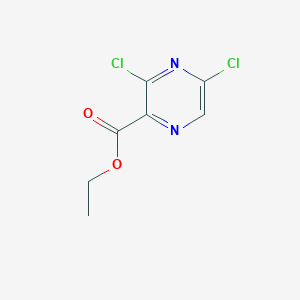

![2-(1,3-dioxoisoindolin-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2693042.png)

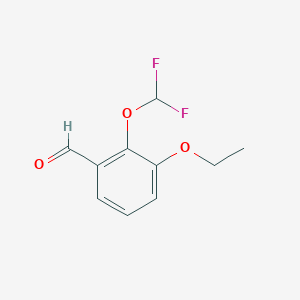

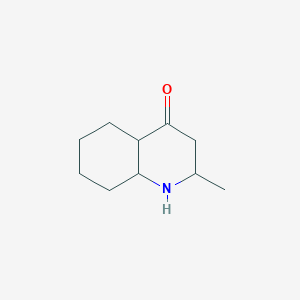

![2-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2693044.png)

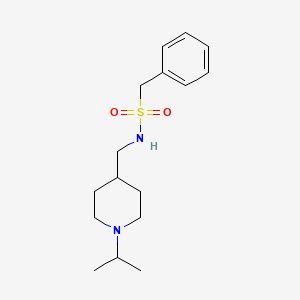

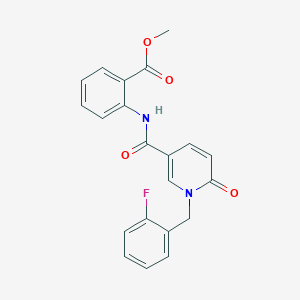

![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B2693047.png)

![2-({2-Phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetonitrile](/img/structure/B2693050.png)

![Cyclohexylethyl{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2693051.png)